molecular formula C14H20BNO4S B1397204 Ethenesulfonamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 756520-45-3

Ethenesulfonamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No. B1397204
M. Wt: 309.2 g/mol
InChI Key: MNIUHTVKOGBXNU-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceutical and chemical intermediates . It is typically a colorless oily substance at room temperature .


Synthesis Analysis

The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . Its structure has been identified by FT-IR, 1H NMR, and mass spectroscopy .


Molecular Structure Analysis

The crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT) . The calculated data are consistent with the results of X-ray diffraction .


Chemical Reactions Analysis

The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure has been identified by FT-IR, 1H NMR, and mass spectroscopy .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 373.27 . The molecular formula is C19H24BNO4S . The compound is typically a colorless oily substance at room temperature .

Scientific Research Applications

Synthesis and Crystallography

  • Synthesis and Structural Analysis : This compound is integral in the synthesis of boronated phosphonium salts, which have applications in medical research, particularly for boron uptake in human glioblastoma and canine kidney cells (Morrison et al., 2010).
  • Crystal Structure Characterization : Its crystallographic properties have been extensively studied, providing insight into the molecular structure, which is crucial for applications in materials science and chemistry (Westcott et al., 2004).

Materials Science and Chemical Engineering

  • Boric Acid Ester Intermediates : This compound serves as a boric acid ester intermediate, important in the development of materials and chemicals with specific properties (Huang et al., 2021).

Medicinal Chemistry and Drug Discovery

  • Lipogenic Inhibitors : In medicinal chemistry, it has been used to synthesize boron-containing stilbene derivatives, showing potential as lipogenic inhibitors and as a lead for lipid-lowering drugs (Das et al., 2011).

Organic Electronics and Polymer Chemistry

  • Conjugated Polymers for Electronics : This compound is also used in the synthesis of conjugated polymers, which have applications in organic electronics, such as light-emitting diodes and solar cells (Zhu et al., 2007).
  • Electrochromic Materials : It plays a role in developing new electrochromic materials, which are used in smart windows and displays (Beaupré et al., 2006).

Analytical Chemistry

  • Fluorescence Probes : In analytical chemistry, derivatives of this compound are used in fluorescence probes for detecting hydrogen peroxide, crucial for explosive detection and biological research (Lampard et al., 2018).

Solar Energy

  • Perovskite Solar Cells : Derivatives of this compound have been synthesized for use in perovskite solar cells as hole transporting materials, enhancing the efficiency and stability of solar energy technologies (Liu et al., 2016).

Safety And Hazards

The compound is classified as Aquatic Chronic 4 according to safety information . It should be stored in a class 11 - Combustible Solids environment .

properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4S/c1-6-21(17,18)16-12-9-7-11(8-10-12)15-19-13(2,3)14(4,5)20-15/h6-10,16H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIUHTVKOGBXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenesulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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